Dipotassium phenylene-1,4-bistrifluoroborate
Overview
Description
Dipotassium phenylene-1,4-bistrifluoroborate is a chemical compound characterized by its unique structure, which includes a phenylene ring substituted with two trifluoroborate groups and two potassium ions
Mechanism of Action
Target of Action
Dipotassium phenylene-1,4-bistrifluoroborate is a type of organotrifluoroborate salt . Organotrifluoroborate salts have been shown to be attractive and versatile boronic acid surrogates . They are often used as reagents in many transition-metal-catalysed and metal-free C–C bond-forming reactions . Therefore, the primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. It is known for its exceptional stability towards oxygen and common reagents, higher nucleophilicity, and excellent functional group tolerance . These properties make it a valuable reagent in a variety of chemical scenarios, including palladium-catalysed cross-coupling reactions and stereoselective rhodium-catalysed 1,2- and 1,4-addition reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. As a versatile boronic acid surrogate, it can participate in a wide range of reactions, leading to the construction of complex organic frameworks .
Result of Action
The result of this compound’s action is the formation of new chemical bonds and structures. It contributes to the formation of complex organic frameworks through its participation in various chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by the presence of oxygen and other common reagents . Additionally, the compound forms a 3D network undergoing spontaneous self-assembly thanks to the massive participation of weak intra- and intermolecular interactions .
Biochemical Analysis
Biochemical Properties
Dipotassium phenylene-1,4-bistrifluoroborate plays a crucial role in biochemical reactions, particularly in transition-metal-catalyzed and metal-free carbon-carbon bond-forming reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic frameworks. The compound’s interactions are primarily driven by its high nucleophilicity and stability towards oxygen and common reagents . These properties enable it to participate in stereoselective rhodium-catalyzed addition reactions and palladium-catalyzed cross-coupling reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its interactions with specific enzymes and proteins involved in these pathways . For instance, the compound can modulate the activity of enzymes responsible for key metabolic processes, thereby affecting cellular metabolism and energy production . Additionally, it has been observed to influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s high nucleophilicity allows it to form stable complexes with various enzymes and proteins, thereby modulating their activity . It can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction . Furthermore, its interactions with transcription factors and other regulatory proteins can lead to changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is known for its exceptional stability towards oxygen and common reagents, which allows it to maintain its activity over extended periods . Prolonged exposure to certain conditions may lead to its degradation, resulting in a decrease in its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been observed to facilitate various biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . Its high nucleophilicity allows it to participate in key metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes such as rhodium and palladium catalysts play a crucial role in its involvement in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its stability and binding affinity to various biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium phenylene-1,4-bistrifluoroborate typically involves the reaction of phenylene-1,4-dibromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using specialized reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Dipotassium phenylene-1,4-bistrifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenylene derivatives, and substituted phenylene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Dipotassium phenylene-1,4-bistrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been explored for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: Its unique properties make it suitable for applications in materials science, such as in the development of advanced polymers and coatings.
Comparison with Similar Compounds
Dipotassium phenylene-1,4-bis(trifluoromethanesulfonate)
Dipotassium phenylene-1,4-bis(trifluoromethylsulfonyl)imide
Dipotassium phenylene-1,4-bis(trifluoromethylsulfonyl)amide
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Properties
IUPAC Name |
dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWLYVYQKXSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F6K2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712369 | |
Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150655-08-5 | |
Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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